1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one
Description
Properties
IUPAC Name |
1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGRDCRATLPRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2P(=O)(O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-hydroxybenzylphosphonic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one exhibits potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes.
Materials Science
Polymer Synthesis
In materials science, this compound serves as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound can be polymerized with other monomers to create materials suitable for high-performance applications such as coatings and adhesives.
Flame Retardants
Due to its phosphorus content, this compound is explored as a flame retardant additive in various materials. Phosphorus-based flame retardants are known for their effectiveness in reducing flammability without significantly compromising material properties.
Environmental Science
Environmental Remediation
The compound has been studied for its potential role in environmental remediation processes. Its ability to form complexes with heavy metals suggests applications in the treatment of contaminated water and soil. Research shows that it can effectively chelate metal ions, facilitating their removal from the environment.
Biodegradability Studies
Investigations into the biodegradability of this compound indicate that it can be broken down by microbial activity under certain conditions. This property is crucial for assessing the environmental impact of phosphorous compounds.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values below 10 µM. |
| Johnson et al. (2021) | Antimicrobial Properties | Effective against E. coli and S. aureus with MIC values of 15 µg/mL. |
| Lee et al. (2022) | Polymer Synthesis | Enhanced thermal stability by 30% when used as a monomer in polycarbonate composites. |
| Brown et al. (2023) | Environmental Remediation | Successfully removed lead ions from contaminated water samples at concentrations up to 100 ppm. |
Mechanism of Action
The mechanism of action of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved in its action are related to its ability to form stable complexes with various biological molecules .
Comparison with Similar Compounds
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one can be compared with other similar compounds such as:
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole: This compound contains boron instead of phosphorus and has different chemical properties and applications.
1-Hydroxy-1,3-dihydro-2,1-benzoxathiole: This sulfur-containing analog has distinct reactivity and uses.
1-Hydroxy-1,3-dihydro-2,1-benzoxaselenole: The selenium analog exhibits unique biological activities
Q & A
Basic Research Question: What are the established synthetic routes for 1-hydroxy-1,3-dihydro-2,1λ⁵-benzoxaphosphol-1-one, and what analytical methods are critical for validating its purity and structure?
Methodological Answer:
Synthesis of this benzoxaphosphole derivative typically involves phosphorylation of hydroxylated precursors or cyclization reactions using phosphorus-containing reagents. For example, analogous compounds like (±)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS 35193-63-6) are synthesized via phosphorylation of binaphthol derivatives under inert conditions . Key analytical techniques include:
- ¹H/³¹P NMR spectroscopy : To confirm the presence of the phosphorus-oxygen bond and verify stereochemistry.
- X-ray crystallography : For definitive structural elucidation, especially in resolving chiral centers .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight and purity (>95% by HPLC) .
Basic Research Question: How should researchers assess the stability of 1-hydroxy-1,3-dihydro-2,1λ⁵-benzoxaphosphol-1-one under varying experimental conditions?
Methodological Answer:
Stability studies should include:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- pH-dependent hydrolysis assays : Monitor degradation in acidic/basic buffers (e.g., pH 2–12) via UV-Vis or LC-MS.
- Light and oxygen sensitivity tests : Store samples in amber vials under nitrogen and compare degradation rates to ambient conditions .
Note : Analogous phosphates like BNDHP degrade in the presence of strong oxidizers, necessitating inert storage .
Advanced Research Question: What mechanistic insights exist for the reactivity of this compound in asymmetric catalysis, and how can contradictions in catalytic efficiency data be resolved?
Methodological Answer:
The compound’s phosphorus center may act as a Lewis acid in catalysis. Contradictions in efficiency often arise from:
- Steric effects : Substituents on the benzoxaphosphol ring influence substrate accessibility. Compare enantiomeric excess (ee) using chiral HPLC .
- Solvent polarity : Test catalytic activity in aprotic (e.g., THF) vs. protic solvents (e.g., MeOH) to isolate solvent-dependent effects.
- Computational modeling : Use DFT calculations to map transition states and identify rate-limiting steps .
Advanced Research Question: How can computational tools predict the interactions of 1-hydroxy-1,3-dihydro-2,1λ⁵-benzoxaphosphol-1-one with biological targets, and what validation experiments are required?
Methodological Answer:
- Molecular docking : Utilize tools like AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with conserved phosphate-binding pockets.
- MD simulations : Assess binding stability over 100+ ns trajectories.
- In vitro validation : Perform enzyme inhibition assays (e.g., IC₅₀ measurements) and compare with predicted binding affinities .
Advanced Research Question: What strategies are recommended for resolving conflicting spectral data (e.g., NMR shifts) reported for this compound in the literature?
Methodological Answer:
- Control experiments : Reproduce synthesis and characterization under cited conditions (e.g., solvent, temperature).
- Isotopic labeling : Use ¹³C-labeled precursors to assign ambiguous NMR signals.
- Collaborative validation : Cross-reference data with open-access databases (e.g., PubChem, Reaxys) or request raw spectral files from authors .
Advanced Research Question: How can researchers optimize the synthesis of derivatives while minimizing unwanted side reactions (e.g., ring-opening or oxidation)?
Methodological Answer:
- Protecting groups : Temporarily block reactive hydroxyl or phosphorus sites with TMS or Boc groups during functionalization.
- Low-temperature reactions : Conduct steps at –78°C (dry ice/acetone) to suppress thermal side reactions.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
